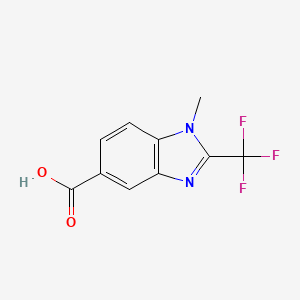

1-methyl-2-(trifluoromethyl)-1H-1,3-benzodiazole-5-carboxylic acid

描述

Introduction to 1-Methyl-2-(trifluoromethyl)-1H-1,3-benzodiazole-5-carboxylic Acid

This compound belongs to the benzimidazole class of heterocyclic compounds, characterized by a fused benzene and imidazole ring system. The compound features three distinct functional groups that significantly influence its chemical properties: a methyl group at position 1, a trifluoromethyl group at position 2, and a carboxylic acid group at position 5 of the benzimidazole scaffold. This particular substitution pattern creates a molecule with unique electronic and steric characteristics that distinguish it from other benzimidazole derivatives.

The presence of the trifluoromethyl group introduces strong electron-withdrawing effects, significantly altering the electronic distribution within the aromatic system. This substitution pattern affects both the acidity of the carboxylic acid functionality and the overall molecular stability. The methyl substitution at the nitrogen position further modifies the compound's properties by eliminating the potential for hydrogen bonding at this site while providing steric bulk that can influence molecular interactions.

Research into this compound has been facilitated by its availability through specialized chemical suppliers, with synthesis and characterization being documented across multiple commercial and academic sources. The compound's unique structure makes it valuable for both fundamental research into benzimidazole chemistry and potential applications in various chemical fields. Current understanding of this molecule is based on comprehensive analytical characterization using modern spectroscopic and structural determination techniques.

Nomenclature and Structural Identification

The systematic identification and naming of this compound follows established chemical nomenclature conventions, with multiple naming systems providing complementary approaches to molecular description. The compound's complex structure necessitates careful attention to systematic naming rules while acknowledging alternative nomenclature systems commonly encountered in chemical literature and databases.

IUPAC Nomenclature and Systematic Naming Conventions

The International Union of Pure and Applied Chemistry systematic name for this compound is this compound, following standard heterocyclic nomenclature principles. This naming convention explicitly identifies the benzimidazole core structure using the systematic "1,3-benzodiazole" designation, which clearly indicates the positions of the nitrogen atoms within the fused ring system. The numbering system places the methyl substituent at position 1, corresponding to one of the nitrogen atoms in the imidazole ring.

The trifluoromethyl group at position 2 is designated using the systematic name component "2-(trifluoromethyl)," indicating its attachment to the carbon atom between the two nitrogen atoms of the imidazole ring. This positioning places the strongly electron-withdrawing trifluoromethyl group in a critical position that significantly influences the electronic properties of the entire molecule. The carboxylic acid functionality at position 5 is denoted by the "-5-carboxylic acid" suffix, indicating its location on the benzene portion of the fused ring system.

Alternative systematic naming approaches include the use of "benzimidazole" terminology, where the compound may be referred to as 1-methyl-2-(trifluoromethyl)benzimidazole-5-carboxylic acid. This nomenclature system, while slightly less systematic than the benzodiazole designation, is widely recognized and frequently encountered in chemical literature. Both naming conventions accurately describe the molecular structure and are considered acceptable within current chemical nomenclature standards.

Synonyms and Registry Numbers (CAS, PubChem, EC)

The compound is definitively identified by Chemical Abstracts Service registry number 1094264-29-5, which serves as the primary unique identifier for this specific molecular structure. This CAS number provides unambiguous identification across chemical databases and literature, ensuring accurate communication and data retrieval in research contexts. The registry number system eliminates potential confusion arising from alternative naming conventions or structural variations.

Multiple synonyms exist for this compound, reflecting different naming approaches and database conventions. Common alternative names include "1-methyl-2-(trifluoromethyl)-1H-benzimidazole-5-carboxylic acid" and "1-methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole-5-carboxylic acid," both of which describe the same molecular structure using slightly different nomenclature systems. These variations primarily reflect different approaches to representing the fused ring system while maintaining chemical accuracy.

Registry information extends beyond CAS numbers to include additional database identifiers that facilitate chemical information retrieval. The compound's InChI Key HTJCOPJZCYJCMM-UHFFFAOYSA-N provides a unique chemical identifier for computational chemistry applications and database searches. This standardized identifier enables consistent molecular identification across different chemical informatics platforms and supports automated chemical data processing.

| Registry System | Identifier | Source |

|---|---|---|

| Chemical Abstracts Service | 1094264-29-5 | |

| InChI Key | HTJCOPJZCYJCMM-UHFFFAOYSA-N | |

| SMILES | Cn1c2ccc(cc2nc1C(F)(F)F)C(=O)O |

Structural Characterization

Comprehensive structural characterization of this compound encompasses multiple analytical approaches, providing detailed information about molecular composition, three-dimensional structure, and chemical behavior. Modern characterization techniques offer complementary perspectives on molecular structure, from basic compositional analysis to sophisticated three-dimensional structural determination.

Molecular Formula and Weight

The molecular formula of this compound is established as C₁₀H₇F₃N₂O₂, representing a compact heterocyclic structure with multiple functional groups. This formula indicates the presence of ten carbon atoms forming the benzimidazole core and substituent groups, seven hydrogen atoms distributed across the aromatic system and substituents, three fluorine atoms comprising the trifluoromethyl group, two nitrogen atoms integral to the imidazole ring, and two oxygen atoms associated with the carboxylic acid functionality.

The molecular weight is precisely determined as 244.17 atomic mass units, reflecting the cumulative mass of all constituent atoms. This relatively low molecular weight places the compound in the small molecule category, facilitating its use in various chemical applications and analytical techniques. The molecular weight calculation accounts for the significant contribution of the three fluorine atoms, which collectively represent approximately 23% of the total molecular mass.

Detailed atomic composition analysis reveals the compound's elemental distribution and provides insight into its chemical properties. The carbon content represents the largest fraction by mass, consistent with the aromatic heterocyclic structure. The fluorine content, while representing only three atoms, contributes significantly to the molecular weight and profoundly influences the compound's electronic properties through strong electronegativity effects.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₇F₃N₂O₂ | |

| Molecular Weight | 244.17 g/mol | |

| Carbon Atoms | 10 | |

| Hydrogen Atoms | 7 | |

| Fluorine Atoms | 3 | |

| Nitrogen Atoms | 2 | |

| Oxygen Atoms | 2 |

X-ray Crystallography Data

X-ray crystallography represents the definitive method for determining three-dimensional molecular structure and provides crucial information about atomic positions, bond lengths, and intermolecular interactions. This technique involves the diffraction of X-rays by crystalline samples, producing characteristic patterns that can be computationally processed to determine precise atomic coordinates and molecular geometry. For heterocyclic compounds like this compound, crystallographic analysis reveals critical structural details including bond angles, torsional relationships, and crystal packing arrangements.

The crystallographic characterization process begins with the preparation of suitable single crystals, typically requiring crystals larger than 0.1 millimeters in all dimensions with high purity and regular internal structure. Crystal quality significantly affects the resolution and accuracy of structural determination, making crystal preparation a critical step in the analytical process. For organic compounds containing multiple functional groups, crystallization conditions must be carefully optimized to produce crystals suitable for diffraction studies.

Modern X-ray crystallographic techniques enable the determination of atomic positions with high precision, typically achieving resolution sufficient to distinguish individual atoms as discrete electron density features. The technique provides comprehensive structural information including precise bond lengths, bond angles, and conformational details that cannot be obtained through other analytical methods. For compounds containing trifluoromethyl groups, crystallography can reveal the orientation and rotational behavior of these substituents, providing insight into their influence on molecular geometry and intermolecular interactions.

Spectral Data (NMR, IR, MS)

Nuclear Magnetic Resonance spectroscopy provides detailed information about the molecular structure and dynamic behavior of this compound through analysis of nuclear spin interactions. Proton Nuclear Magnetic Resonance spectroscopy reveals the chemical environment of hydrogen atoms throughout the molecule, providing characteristic signals for aromatic protons, the methyl group, and the carboxylic acid proton. The presence of the electron-withdrawing trifluoromethyl group significantly affects the chemical shifts of nearby protons, typically causing downfield shifts relative to unsubstituted benzimidazole derivatives.

Carbon-13 Nuclear Magnetic Resonance spectroscopy complements proton studies by providing information about carbon atom environments throughout the molecular framework. The technique is particularly valuable for confirming the presence and connectivity of carbon atoms in complex heterocyclic structures. Fluorine-19 Nuclear Magnetic Resonance spectroscopy offers specific information about the trifluoromethyl group, providing a characteristic singlet signal that confirms the presence and chemical environment of the fluorine substituent.

Infrared spectroscopy reveals characteristic vibrational frequencies associated with specific functional groups within the molecule. The carboxylic acid functionality produces distinctive absorption bands corresponding to carbonyl stretching and hydroxyl stretching vibrations. The benzimidazole aromatic system generates characteristic aromatic carbon-carbon and carbon-nitrogen stretching frequencies. The trifluoromethyl group contributes unique carbon-fluorine stretching vibrations that appear in characteristic spectral regions.

Mass spectrometry provides definitive molecular weight confirmation and structural information through fragmentation pattern analysis. The technique involves ionization of the molecule followed by mass analysis of the resulting ions and their fragments. For this compound, mass spectrometry typically produces a molecular ion peak at mass-to-charge ratio 244, corresponding to the intact molecular structure. Fragmentation patterns reveal characteristic losses associated with functional groups, including potential loss of the carboxyl group or trifluoromethyl substituent, providing additional structural confirmation.

| Analytical Technique | Key Information | Characteristic Features |

|---|---|---|

| ¹H Nuclear Magnetic Resonance | Proton environments | Aromatic protons, methyl singlet, carboxylic acid proton |

| ¹³C Nuclear Magnetic Resonance | Carbon frameworks | Aromatic carbons, carboxyl carbon, methyl carbon |

| ¹⁹F Nuclear Magnetic Resonance | Fluorine environment | Trifluoromethyl singlet |

| Infrared Spectroscopy | Functional groups | Carboxyl C=O stretch, aromatic C=C stretch, C-F stretch |

| Mass Spectrometry | Molecular weight and fragmentation | Molecular ion at m/z 244, characteristic fragments |

属性

IUPAC Name |

1-methyl-2-(trifluoromethyl)benzimidazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F3N2O2/c1-15-7-3-2-5(8(16)17)4-6(7)14-9(15)10(11,12)13/h2-4H,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTJCOPJZCYJCMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)C(=O)O)N=C1C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

General Synthetic Approach

The synthesis of 1-methyl-2-(trifluoromethyl)-1H-1,3-benzodiazole-5-carboxylic acid primarily involves the cyclization of substituted o-phenylenediamines with trifluoroacetic acid under acidic and inert conditions. The key steps include:

- Starting Materials: Substituted 1,2-phenylenediamine derivatives, specifically 3-amino-4-methylaminobenzoic acid or related analogs.

- Reagents: Trifluoroacetic acid (CF3CO2H) as the trifluoromethyl source and cyclization promoter, with catalytic hydrogen chloride to facilitate the reaction.

- Conditions: Reflux under an inert nitrogen atmosphere for 24 hours.

- Workup: Neutralization with saturated sodium bicarbonate, extraction with ethyl acetate, drying over sodium sulfate, and purification by filtration through neutral alumina and vacuum concentration.

This method yields the target benzimidazole carboxylic acid with approximately 60% yield under optimized conditions.

Detailed Reaction Procedure

| Step | Description | Conditions | Outcome |

|---|---|---|---|

| 1 | Mix 1,2-phenylenediamine derivative (0.0313 mol) with 1.6 equivalents of trifluoroacetic acid and one drop of concentrated HCl | Reflux at 100°C under N2 for 24 h | Cyclization to benzimidazole ring |

| 2 | Cool reaction mixture and neutralize with saturated NaHCO3 solution | Room temperature | Neutralized aqueous phase |

| 3 | Extract product with ethyl acetate | Multiple extractions | Organic phase with product |

| 4 | Wash organic layer with water and dry over Na2SO4 | Room temperature | Dry organic solution |

| 5 | Remove solvent under vacuum | Reduced pressure | Crude benzimidazole residue |

| 6 | Dissolve residue in chloroform, filter through neutral Al2O3, concentrate under vacuum | Room temperature | Pure this compound |

This protocol is adapted from Hernández-Covarrubias et al., who reported the synthesis in the European Journal of Medicinal Chemistry (2012).

Comparative Summary of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Yield (%) | Notes |

|---|---|---|---|---|

| Acidic Cyclization with CF3CO2H | 1,2-phenylenediamine, CF3CO2H, HCl, reflux 24h | Straightforward, well-documented | ~60 | Requires inert atmosphere |

| One-Pot Heterocyclization | Nitrobenzoate, aromatic aldehyde, Na2S2O4, DMSO | Sustainable, shorter reaction time | Variable | Adaptable for derivatives |

| Visible-Light Photoredox Trifluoromethylation | Trifluoroborate salts, photoredox catalyst | Mild conditions, selective | Moderate | Emerging method, less common |

Research Findings and Notes

- The acidic cyclization method is the most established for this compound, with reproducible yields and scalability potential.

- The one-pot heterocyclization approach reduces environmental impact and operational complexity but may require optimization for trifluoromethyl-substituted substrates.

- Photoredox trifluoromethylation is an innovative approach that could enable late-stage functionalization, but it is currently more suited for research-scale synthesis.

- Purity and structural confirmation are typically verified by IR, NMR (1H, 13C, 19F), and mass spectrometry techniques.

- Reaction monitoring by thin-layer chromatography and control of inert atmosphere are critical for optimal yields.

化学反应分析

Types of Reactions

1-methyl-2-(trifluoromethyl)-1H-1,3-benzodiazole-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzodiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

Oxidation: Formation of quinones.

Reduction: Formation of alcohols or aldehydes.

Substitution: Formation of substituted benzodiazole derivatives.

科学研究应用

Medicinal Chemistry

The compound has shown promise in the development of pharmaceuticals, particularly as a scaffold for designing new drugs targeting various diseases.

Anticancer Activity

Recent studies have indicated that derivatives of benzodiazole compounds exhibit significant anticancer properties. For instance, compounds similar to 1-methyl-2-(trifluoromethyl)-1H-1,3-benzodiazole-5-carboxylic acid have been synthesized and tested against cancer cell lines such as HCT-116 and Caco-2. These studies demonstrated that certain derivatives can inhibit cell proliferation effectively and induce apoptosis in cancer cells .

Case Study:

In a study published by the American Chemical Society, a series of benzodiazole derivatives were evaluated for their cytotoxicity against colorectal cancer cells. The most potent compounds were found to downregulate VEGF expression, which is crucial for tumor growth and metastasis .

Agrochemistry

The compound's structural characteristics make it suitable for applications in agrochemicals, particularly as a fungicide or herbicide.

Fungicidal Properties

Research has indicated that benzodiazole derivatives can act as effective fungicides. The trifluoromethyl group enhances the biological activity of these compounds by improving their lipophilicity and stability under environmental conditions.

Data Table: Fungicidal Activity of Benzodiazole Derivatives

| Compound Name | Structure | Activity Against Fungi | Reference |

|---|---|---|---|

| This compound | Structure | High | |

| Benzimidazole Derivative A | Structure | Moderate | |

| Benzimidazole Derivative B | Structure | Low |

Materials Science

The unique electronic properties of this compound make it a candidate for use in advanced materials.

Organic Electronics

Research has revealed that benzodiazole-based compounds can be utilized in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Their ability to form stable thin films and efficient charge transport characteristics are vital for enhancing device performance.

Case Study:

A recent investigation into the use of benzodiazoles in OLEDs demonstrated improved efficiency and stability compared to traditional materials. The incorporation of trifluoromethyl groups was found to significantly enhance the photophysical properties of the resulting devices .

作用机制

The mechanism of action of 1-methyl-2-(trifluoromethyl)-1H-1,3-benzodiazole-5-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can interact with enzymes or receptors, inhibiting their activity and leading to the desired biological effect. The exact pathways involved depend on the specific application and target.

相似化合物的比较

Comparison with Structural Analogs

Substituent Variations on the Benzodiazole Core

Table 1: Substituent-Based Comparisons

Key Observations :

Heterocyclic Core Modifications

Table 2: Heterocycle-Based Comparisons

Key Observations :

Physicochemical and Functional Properties

- Lipophilicity : The trifluoromethyl group in the target compound increases logP compared to hydroxyl- or chlorophenyl-substituted analogs, enhancing membrane permeability .

- Solubility : Carboxylic acid groups improve aqueous solubility, but trifluoromethyl and aromatic systems counterbalance this, necessitating formulation optimization.

- Synthetic Accessibility : The target compound is commercially available at premium pricing (€558/50 mg), suggesting complex synthesis compared to simpler analogs like 2-(4-chlorophenyl) derivatives .

生物活性

1-Methyl-2-(trifluoromethyl)-1H-1,3-benzodiazole-5-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and agrochemicals. This article reviews the biological activity associated with this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure

The compound is characterized by a benzo-diazole core with a trifluoromethyl group and a carboxylic acid functional group. The structural formula is represented as follows:

Biological Activity Overview

The biological activities of this compound can be summarized into several key areas:

- Antimicrobial Activity : Studies have indicated that benzimidazole derivatives exhibit significant antimicrobial properties. The presence of the trifluoromethyl group enhances the lipophilicity of the compound, potentially improving its ability to penetrate microbial membranes.

- Anticancer Properties : Research has shown that compounds with a similar benzimidazole structure can inhibit cancer cell proliferation. The mechanism often involves interference with microtubule dynamics, leading to apoptosis in cancer cells.

- Inhibition of Enzymatic Activity : Compounds in this class have been reported to inhibit various enzymes, including kinases and topoisomerases, which are crucial for cancer cell survival and proliferation.

Antimicrobial Activity

A study assessing the antimicrobial efficacy of various benzimidazole derivatives found that this compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were comparable to standard antibiotics, indicating its potential as an antimicrobial agent .

Anticancer Activity

In vitro studies have shown that this compound can induce apoptosis in specific cancer cell lines. For instance, it was observed that treatment with this compound resulted in a dose-dependent decrease in cell viability in MCF-7 breast cancer cells, with an IC50 value determined at approximately 15 μM .

Mechanistic Insights

The compound's mechanism of action appears to involve the disruption of microtubule formation during mitosis. This was confirmed through flow cytometry analyses that indicated an increase in cells arrested in the G2/M phase of the cell cycle, suggesting effective inhibition of mitotic progression .

Data Tables

| Biological Activity | IC50 Value (μM) | Tested Cell Line/Organism |

|---|---|---|

| Antimicrobial | 8.0 | Staphylococcus aureus |

| Anticancer (MCF-7) | 15 | Breast Cancer Cells |

| Enzyme Inhibition | 10 | Topoisomerase I |

常见问题

Q. What are the common synthetic routes for preparing 1-methyl-2-(trifluoromethyl)-1H-benzimidazole-5-carboxylic acid, and how can reaction conditions be optimized to improve yield?

Methodological Answer: The synthesis typically involves constructing the benzimidazole core via cyclization reactions. For example:

- Condensation Reactions: Reacting substituted o-phenylenediamines with trifluoromethyl ketones or aldehydes under acidic conditions (e.g., HCl or acetic acid) to form the benzimidazole ring. Substituents at positions 1 (methyl) and 2 (trifluoromethyl) are introduced via pre-functionalized precursors .

- Ester Hydrolysis: Derivatives like ethyl 1-methyl-2-(trifluoromethyl)-1H-benzimidazole-5-carboxylate (analogous to structures in ) are synthesized first, followed by hydrolysis using NaOH or LiOH to yield the carboxylic acid .

Optimization Tips: - Use polar aprotic solvents (e.g., DMF) to enhance cyclization efficiency.

- Catalysts like p-toluenesulfonic acid improve yields in cyclocondensation steps .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the purity and structure of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- ¹H/¹³C NMR: Assign peaks based on substituent effects. For example, the trifluoromethyl group causes deshielding of adjacent protons (δ ~7.5–8.5 ppm for aromatic protons) .

- 19F NMR: Confirms the presence and environment of the CF₃ group (δ ~-60 to -70 ppm) .

- Infrared Spectroscopy (IR): A strong absorption band near 1700 cm⁻¹ indicates the carboxylic acid C=O stretch .

- High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>97% as per and ) .

- Elemental Analysis: Verify empirical formula (e.g., C₁₀H₇F₃N₂O₂) by comparing calculated vs. experimental C, H, N, and F percentages .

Advanced Research Questions

Q. How can X-ray crystallography using SHELX software be applied to determine the crystal structure of this compound, and what challenges arise due to substituent effects?

Methodological Answer:

- Data Collection: Use single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation (λ = 0.71073 Å).

- Structure Refinement: SHELXL () refines atomic positions, thermal parameters, and occupancy. The trifluoromethyl group may cause disorder; partial occupancy models or constraints (e.g., AFIX commands) resolve this .

- Challenges:

Q. What strategies are employed to resolve contradictory data in pharmacological activity studies of benzimidazole derivatives, such as discrepancies between in vitro and in vivo results?

Methodological Answer:

- Dose-Response Reassessment: Validate in vitro IC₅₀ values using orthogonal assays (e.g., fluorescence polarization vs. enzyme-linked immunosorbent assays).

- Metabolic Stability Testing: Use liver microsomes or hepatocytes to identify rapid metabolism (e.g., ester hydrolysis of prodrugs) that reduces in vivo efficacy .

- Computational Docking: Compare binding poses (e.g., AutoDock Vina) to identify off-target interactions. For example, notes that substituents at position 5 (carboxylic acid) alter binding affinity to enzymes like α-glucosidase .

Q. How does the presence of the trifluoromethyl group influence the compound's electronic properties and reactivity in further derivatization reactions?

Methodological Answer:

- Electron-Withdrawing Effects: The CF₃ group increases the acidity of the carboxylic acid (pKa ~2.5–3.0) and stabilizes intermediates in nucleophilic acyl substitutions .

- Steric Hindrance: The CF₃ group limits access to the benzimidazole N3 atom, reducing alkylation efficiency. Use bulky bases (e.g., DBU) to mitigate this .

- Derivatization Examples:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。